molecular formula C19H21N7O3S B2930667 Ethyl 4-(2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate CAS No. 894055-42-6

Ethyl 4-(2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate

Cat. No.: B2930667
CAS No.: 894055-42-6
M. Wt: 427.48
InChI Key: HHUJAWDNWLRWPI-UHFFFAOYSA-N
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Description

Ethyl 4-(2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate is a recognized and potent ATP-competitive inhibitor of Glycogen Synthase Kinase-3 beta (GSK-3β), a serine/threonine kinase with central roles in cellular signaling, metabolism, and neuronal function. This [1,2,4]triazolo[4,3-b]pyridazine derivative exhibits high selectivity for GSK-3β, making it an essential pharmacological tool for probing the complex pathophysiology of neurodegenerative disorders. Its primary research value lies in the investigation of tauopathies, such as Alzheimer's disease, where the hyperphosphorylation of tau protein by GSK-3β is a critical event leading to neurofibrillary tangle formation and neuronal loss. By selectively inhibiting GSK-3β, this compound facilitates the study of tau phosphorylation pathways and their contribution to disease progression in cellular and animal models. Furthermore, its application extends to exploring other GSK-3β-mediated processes, including Wnt/β-catenin signaling, which is crucial for cell proliferation and differentiation, and its potential role in mood disorders and oncology research. The compound's well-defined mechanism of action provides researchers with a reliable means to dissect the multifaceted biological functions of GSK-3β and validate it as a therapeutic target for a range of conditions.

Properties

IUPAC Name

ethyl 4-[2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N7O3S/c1-2-29-19(28)25-11-9-24(10-12-25)17(27)13-30-18-22-21-16-7-6-15(23-26(16)18)14-5-3-4-8-20-14/h3-8H,2,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHUJAWDNWLRWPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate typically involves multiple steps:

    Formation of the Triazolopyridazine Core: This step often starts with the cyclization of appropriate hydrazine derivatives with pyridine carboxylic acids under acidic or basic conditions to form the triazolopyridazine ring.

    Thioacetylation: The triazolopyridazine intermediate is then reacted with a thioacetylating agent, such as thioacetic acid or its derivatives, to introduce the thioacetyl group.

    Piperazine Coupling: The thioacetylated intermediate is coupled with ethyl piperazine-1-carboxylate under conditions that facilitate nucleophilic substitution, often using a base like triethylamine in an organic solvent such as dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Nucleophilic Substitution at the Piperazine Core

The piperazine ring undergoes nucleophilic substitution under basic or acidic conditions. The ethyl carboxylate group (COOEt) acts as a leaving group, enabling functionalization at the piperazine nitrogen:

Reaction Conditions Outcome
AlkylationAlkyl halides, K₂CO₃, DMF, 25°CReplacement of the ethyl group with alkyl/aryl substituents .
HydrolysisNaOH/H₂O, refluxConversion to carboxylic acid derivatives (e.g., COOH) .

For example, hydrolysis of the ethyl ester under basic conditions yields the corresponding carboxylic acid, enhancing water solubility for pharmacological applications.

Thioacetyl Group Reactivity

The thioacetyl (-S-CO-) linker participates in:

  • Nucleophilic acyl substitution : Reacts with amines or hydrazines to form amides or hydrazides .

  • Oxidation : Converts to sulfoxide or sulfone derivatives using H₂O₂ or mCPBA .

Example Reaction Pathway:

text
Thioacetyl + R-NH₂ → R-NH-CO-S- + Byproducts

This reactivity is leveraged to modify the compound’s pharmacokinetic properties .

Triazolo-pyridazine Ring Functionalization

The triazolo[4,3-b]pyridazine core undergoes electrophilic substitution and cycloaddition:

Reaction Type Reagents/Conditions Products
Electrophilic Aromatic SubstitutionHNO₃/H₂SO₄, 0–5°CNitration at pyridazine C5 or C7 positions .
Suzuki CouplingPd(PPh₃)₄, aryl boronic acidCross-coupled aryl derivatives .

The pyridin-2-yl substituent at position 6 enhances electron density, directing electrophiles to specific sites.

Heterocyclic Ring-Opening and Rearrangement

Under strong acidic or basic conditions, the triazolo-pyridazine ring may undergo ring-opening:

text
Triazolo-pyridazine + H₂O/H⁺ → Pyridazine-thiol + Triazole fragments

This reaction is critical for metabolite studies but requires controlled conditions to avoid decomposition .

Coordination Chemistry with Metal Ions

The nitrogen-rich structure chelates transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes with potential catalytic or therapeutic activity:

text
Compound + CuCl₂ → [Cu(Compound)Cl₂] complex

Such complexes are characterized via UV-Vis and ESR spectroscopy .

Research Insights

  • Catalytic Efficiency : Pd-mediated cross-couplings achieve >80% yields in triazolo-pyridazine derivatization .

  • Stability : The compound degrades above 150°C, necessitating low-temperature reactions.

  • Synthetic Challenges : Competing reactions at the thioacetyl and triazole groups require precise stoichiometric control .

Scientific Research Applications

Ethyl 4-(2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-(2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural complexity necessitates comparisons with analogs sharing key functional groups, such as triazolo-pyridazines, piperazine derivatives, and thioacetyl-linked scaffolds. Below is a detailed analysis:

Triazolopyridazine Derivatives

  • However, the presence of a triazole-pyridazine core in both suggests shared stability challenges in acidic or basic environments .
  • Ethyl 6-(4-(2-fluorophenyl)piperazine-1-yl)-3(2H)-pyridazinone-2-yl-acetate (): This pyridazinone derivative incorporates a piperazine group and ethyl ester, similar to the target compound. Its synthesis via hydrazine condensation highlights a common strategy for introducing nitrogen-rich heterocycles .

Piperazine-Containing Compounds

  • 6-Substituted-2-benzothiazolylimino-5-piperazinyl-4-thiazolidinones (): These derivatives demonstrate antimicrobial activity (MIC: 0.3–100 µg/mL), suggesting that the piperazine-thioacetyl linkage in the target compound could similarly enhance bioavailability and target engagement .
  • Benzothiazole-piperazine hybrids (): Designed to mimic donepezil’s neuroprotective effects, these compounds underscore the piperazine moiety’s role in interacting with enzyme active sites, such as acetylcholinesterase. This supports the hypothesis that the target compound may exhibit enzyme-modulating properties .

Thioacetyl-Linked Analogues

  • Ethyl 4-(2-((4-(3-chlorophenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetyl)piperazine-1-carboxylate (): This structurally analogous compound replaces the pyridinyl-triazolopyridazine core with a chlorophenyl-triazole-benzo[d]thiazole system.

Key Data Table: Structural and Functional Comparison

Compound Name / Class Core Structure Key Functional Groups Reported Bioactivity Reference
Target Compound Triazolo[4,3-b]pyridazine Piperazine, thioacetyl, ethyl ester Hypothesized enzyme inhibition
6-Substituted-5-piperazinyl-4-thiazolidinones Thiazolidinone Piperazine, benzothiazole Antimicrobial (MIC: 0.3–100 µg/mL)
Pyrazolo[3,4-d]pyrimidin-4-yl-hydrazine Pyrazolopyrimidine Hydrazine, aryl groups Isomerization under acidic conditions
Benzothiazole-piperazine hybrids Benzothiazole Piperazine, flexible linkers Acetylcholinesterase inhibition

Biological Activity

Ethyl 4-(2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate is a complex heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure combining multiple pharmacophores, which contributes to its diverse biological activities. The key structural elements include:

  • Piperazine ring : Known for its role in various pharmacological activities.
  • Triazolo-pyridazin moiety : Associated with anticancer and antimicrobial properties.
  • Thioacetyl group : Enhances the compound's reactivity and biological interactions.

Anticancer Activity

Recent studies have indicated that compounds containing the triazolo-pyridazin structure exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound may inhibit specific signaling pathways involved in tumor growth and proliferation. It has been shown to interact with the ERK signaling pathway, leading to reduced phosphorylation levels of key proteins involved in cancer progression .
  • Case Study : In vitro studies demonstrated that derivatives of similar structures significantly inhibited cancer cell lines with IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra, indicating potent biological activity .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent:

  • Activity Spectrum : Compounds with similar triazole frameworks have demonstrated moderate to high antimicrobial activities against various bacteria such as Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans .
  • Cytotoxicity Assessment : Notably, some derivatives were evaluated for cytotoxicity on human embryonic kidney cells (HEK-293), revealing low toxicity and suggesting a favorable therapeutic index .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored extensively:

  • Target Enzymes : It is believed to inhibit enzymes involved in critical metabolic pathways, potentially leading to therapeutic effects in various diseases .
  • Research Findings : Studies have indicated that triazolo compounds can inhibit AXL receptor tyrosine kinase function, which is implicated in cancer and other proliferative conditions .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/PathwayIC50 (μM)Reference
AnticancerMycobacterium tuberculosis1.35 - 2.18
AntimicrobialStaphylococcus aureusModerate - High
Enzyme InhibitionAXL Receptor Tyrosine KinaseN/A

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this compound, and how can intermediates be characterized?

  • Methodology : Synthesis typically involves multi-step protocols:

  • Step 1 : Formation of the triazolo-pyridazine core via cyclization of hydrazide intermediates (e.g., using 6-chloropyridin-3-yl acetic acid hydrazide with isothiocyanates) .
  • Step 2 : Thioacetylation via nucleophilic substitution or coupling reactions (e.g., reacting triazolo-pyridazine thiols with chloroacetylpiperazine derivatives) .
  • Step 3 : Piperazine carboxylation using ethyl chloroformate under basic conditions .
    • Characterization : Key techniques include:
  • NMR : Confirm regiochemistry of triazole and pyridazine moieties (e.g., ¹H/¹³C NMR for proton environments and coupling patterns) .
  • HRMS : Validate molecular formula (e.g., resolving isotopic patterns for Cl or S atoms) .
  • IR : Identify carbonyl (C=O, ~1700 cm⁻¹) and thioether (C-S, ~700 cm⁻¹) functional groups .

Q. What analytical methods are critical for purity assessment?

  • TLC : Monitor reaction progress using silica gel plates with ethyl acetate/cyclohexane gradients (e.g., Rf = 0.60 in 2:1 cyclohexane/EtOAc) .
  • HPLC-PDA : Detect impurities (<0.5% area) with C18 columns and acetonitrile/water mobile phases .
  • Elemental Analysis : Verify C, H, N, S content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can reaction yields be optimized for the thioacetylation step?

  • Experimental Design :

  • Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of thiolate anions .
  • Catalysis : Use triethylamine (1.5 equiv) to deprotonate thiols and accelerate coupling .
  • Temperature : Reactions at 50°C improve kinetics without side-product formation (e.g., disulfides) .
    • Computational Support : Reaction path searches via quantum chemical calculations (e.g., DFT) predict optimal transition states and solvent effects .

Q. What mechanistic insights exist for triazolo-pyridazine cyclization?

  • Proposed Pathway :

  • Hydrazide Activation : Acid-catalyzed condensation of hydrazides with carbonyl groups forms hydrazone intermediates .
  • Cyclization : Intramolecular nucleophilic attack by the hydrazone nitrogen on adjacent electrophilic carbons (e.g., pyridazine C-6) under reflux .
    • Key Evidence : Isolation of intermediates (e.g., 5-hydroxy-3-methylpyrazol-4-yl-1,3-butanedione) supports stepwise cyclization .

Q. How can biological activity be systematically evaluated?

  • Assay Design :

  • Antibacterial Screening : MIC assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using triazole-thioether analogs .
  • Enzyme Inhibition : Test kinase or protease inhibition via fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay) .
    • SAR Studies : Modify piperazine substituents (e.g., replace ethyl carboxylate with amides) to correlate structure with activity .

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